molecular formula C21H32O12 B585961 Darendoside A CAS No. 149596-95-2

Darendoside A

Numéro de catalogue: B585961
Numéro CAS: 149596-95-2
Poids moléculaire: 476.5 g/mol
Clé InChI: MMRYSDPTALIPSP-MGXJDOAZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Darendoside A is a phenolic glycoside first isolated from Scutellaria orientalis subsp. pinnatifida . Structurally, it is characterized as β-(4-hydroxyphenyl)ethyl O-β-D-apiofuranosyl-(1→2)-O-β-D-glucopyranoside, featuring a phenethyl alcohol core linked to apiofuranose and glucopyranose moieties . It is widely distributed in plants such as Pelargonium species, Bidens pilosa, and Tetrastigma hemsleyanum, where it serves as a marker metabolite due to its elevated concentrations in specific cultivars (e.g., XL and YY compared to DY) .

Darendoside A exhibits notable bioactivities, including anti-inflammatory effects, as demonstrated by its inhibition of NO production in LPS-stimulated BV2 microglial cells (IC50: 56.8 ± 2.8 µM) .

Propriétés

Numéro CAS

149596-95-2

Formule moléculaire

C21H32O12

Poids moléculaire

476.5 g/mol

Nom IUPAC

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-2-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-6-(hydroxymethyl)oxan-4-yl]oxy-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C21H32O12/c1-9-14(24)16(26)17(27)21(31-9)33-19-15(25)13(8-22)32-20(18(19)28)30-6-5-10-3-4-12(29-2)11(23)7-10/h3-4,7,9,13-28H,5-6,8H2,1-2H3/t9-,13+,14-,15+,16+,17+,18+,19-,20+,21-/m0/s1

Clé InChI

MMRYSDPTALIPSP-MGXJDOAZSA-N

Synonymes

darendoside A

Origine du produit

United States

Comparaison Avec Des Composés Similaires

Phenolic Glycosides

Darendoside A belongs to the phenethyl alcohol glycoside family. Key structural analogues include:

Compound Structural Features Source Plant Reference
Darendoside A β-(4-hydroxyphenyl)ethyl linked to apiofuranosyl-glucopyranoside Scutellaria orientalis
Darendoside B β-(3-hydroxy-4-methoxyphenyl)ethyl linked to rhamnopyranosyl-glucopyranoside Scutellaria orientalis
Acteoside Caffeoyl group attached to β-(3,4-dihydroxyphenyl)ethyl glucopyranoside Oroxylum indicum
Leucosceptoside A Similar to acteoside but with additional rhamnose moiety Oroxylum indicum

Key Differences :

  • Darendoside A lacks the caffeoyl group present in acteoside and leucosceptoside A, which may reduce its antioxidant efficacy but enhance metabolic stability .
  • Darendoside B contains a methoxy group and rhamnose instead of apiofuranose, altering its solubility and bioavailability .

Bioactivity Comparison

Anti-Inflammatory Activity

Compound IC50 (NO Inhibition in BV2 Cells, µM) Relative Potency Reference
Darendoside A 56.8 ± 2.8 +++
Oroxylumoside A 58.2 ± 2.9 ++
Leucosceptoside A 61.1 ± 3.1 ++
Acteoside 70.6 ± 3.5 (Oroxylumoside B) +

Notes:

  • Darendoside A shows superior NO inhibition compared to acteoside and leucosceptoside A, likely due to optimal hydroxyl group positioning .
  • Acteoside’s lower potency may stem from steric hindrance from its caffeoyl group .

Antioxidant and Metabolic Roles

  • Darendoside A : High abundance in Bidens pilosa (peak intensity >234,000) and marker metabolite in Tetrastigma hemsleyanum .
  • Darendoside B : Identified as a quality marker for antioxidant activity in Tetrastigma hemsleyanum via random forest models .
  • Cynarin : Comparatively lower abundance (peak intensity ~31,000–40,000) than darendoside A in Bidens pilosa .

Distribution and Ecological Significance

Compound Prevalence in Plant Species Ecological Role Reference
Darendoside A High in Pelargonium spp., XL, YY cultivars Stress response marker
Darendoside B Found in Pedicularis densispica, ZYD decoction Antioxidant marker
Acteoside Ubiquitous in Oroxylum indicum, Plantago spp. Defense against herbivory

Key Insight : Darendoside A’s prevalence in specific cultivars (e.g., XL) suggests a role in adaptive responses to environmental stress, distinct from the broader ecological roles of acteoside .

Q & A

Q. How is Darendoside A identified and isolated from plant sources?

Darendoside A is typically identified via chromatographic separation (e.g., HPLC) coupled with UV spectroscopy, where characteristic absorbance bands (e.g., flavanone-derived peaks) are analyzed . Isolation involves solvent extraction followed by column chromatography. For instance, it has been isolated from the root of Scutellaria baicalensis and the stem bark of Oroxylum indicum, with structural confirmation through comparisons to reference compounds in prior studies .

Q. What are the molecular characteristics of Darendoside A?

Darendoside A has the molecular formula C₁₉H₂₈O₁₁ and a molecular weight of 432 g/mol , with an exact mass of 432.1388708 . It is classified as a phenolic glycoside and is primarily found in plant roots, as shown in the table below:

CompoundMolecular FormulaMolecular WeightPlant PartReference
Darendoside AC₁₉H₂₈O₁₁432Root

Advanced Research Questions

Q. What methodologies are used to elucidate the structure of Darendoside A?

Structural elucidation relies on 1D/2D NMR (e.g., COSY, HSQC, HMBC) to assign proton and carbon signals, particularly for glycosidic linkages and aglycone moieties. High-resolution mass spectrometry (HR-ESI-QTOF-MS) is critical for determining the molecular formula and fragmentation patterns. For example, the α-L-arabinopyranosyl and β-D-glucopyranosyl units in Darendoside A were confirmed through cross-peak correlations in HMBC spectra .

Q. How can researchers assess the bioactivity of Darendoside A in anti-inflammatory studies?

A common approach involves in vitro assays using LPS-stimulated BV2 microglial cells to measure nitric oxide (NO) inhibition. Darendoside A exhibited an IC₅₀ of 56.8 ± 2.8 µM in such models, comparable to positive controls like dexamethasone. Methodological steps include:

  • Cell viability testing (MTT assay) to exclude cytotoxicity.
  • Quantification of NO production via Griess reagent.
  • Dose-response analysis to calculate IC₅₀ values .

Q. How should discrepancies in pharmacological data across studies be addressed?

Contradictions may arise from variations in plant sources, extraction protocols , or assay conditions . To mitigate these:

  • Standardize extraction methods (e.g., solvent polarity, temperature).
  • Validate bioactivity using multiple cell lines (e.g., RAW264.7 macrophages alongside BV2 cells).
  • Cross-reference structural data with authenticated reference standards to rule out misidentification .

Q. What strategies ensure reliable quantification of Darendoside A in complex matrices?

Use UHPLC-MS/MS with multiple reaction monitoring (MRM) for high specificity. Key steps include:

  • Optimizing ionization parameters (e.g., ESI+ vs. ESI−).
  • Employing internal standards (e.g., isotopically labeled analogs) to correct for matrix effects.
  • Validating the method for linearity, precision, and recovery rates per ICH guidelines .

Methodological Considerations

  • Data Integrity : Incorporate open-ended questions in surveys to detect fraudulent responses (e.g., "Describe any challenges in replicating Darendoside A extraction") .
  • Literature Gaps : Prioritize questions that address understudied areas, such as Darendoside A’s role in flavonoid biosynthesis pathways or its synergies with other glycosides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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